



Application Notes and Protocols for [18F]AZD4694 Radiosynthesis and Quality Control

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Compound of Interest		
Compound Name:	AZD4694	
Cat. No.:	B1673488	Get Quote

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Introduction

[18F]**AZD4694**, also known as [18F]NAV4694, is a positron emission tomography (PET) radioligand with high affinity for β -amyloid (A β) plaques, a key pathological hallmark of Alzheimer's disease.[1][2] Its 110-minute half-life allows for centralized production and distribution, making it a valuable tool for both diagnostic imaging and the evaluation of antiamyloid therapies.[3][4] This document provides detailed protocols for the radiosynthesis and quality control of [18F]**AZD4694** to ensure its suitability for clinical and research applications.

Radiosynthesis of [18F]AZD4694

The radiosynthesis of [18F]**AZD4694** is typically achieved through a nucleophilic aromatic substitution reaction on a suitable precursor. The following protocol outlines a common procedure that can be adapted for automated synthesis modules.

Experimental Protocol: Radiosynthesis

- Production and Trapping of [18F]Fluoride:
 - Produce no-carrier-added (n.c.a.) aqueous [18F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction on an enriched [¹⁸O]water target.[5]



Pass the aqueous [18F]fluoride through a preconditioned Sep-Pak Light QMA cartridge.
 Preconditioning is done with 10 mL of 0.05 M K₂CO₃ followed by 10 mL of deionized water.[5]

Elution and Azeotropic Drying:

- Elute the trapped [18F]fluoride from the QMA cartridge into a reaction vessel using a solution of 1.5 mL of acetonitrile containing 11 ± 1 mg of Kryptofix 2.2.2 and 15-20 μmol of potassium carbonate.[5]
- Evaporate the solution to dryness by heating at 95°C under a stream of inert gas and reduced pressure. Repeat this step with additional acetonitrile to ensure the complex is anhydrous.[5]

Radiolabeling Reaction:

- After 15 minutes of drying, add a solution of 3 mg of the AZD4694 precursor in 1 mL of dimethyl sulfoxide (DMSO) to the reactor.[5]
- Heat the reaction mixture at 105°C for 7 minutes to produce the protected form of [18F]AZD4694.[5] Some protocols may use a higher temperature of 110°C for 10 minutes.
 [6]

Purification:

- After cooling, dilute the reaction mixture with water.
- Load the diluted solution onto a C18 cartridge.
- Wash the cartridge with an additional 10 mL of water to remove unreacted [18F]fluoride and other polar impurities.[5]

Formulation:

- Elute the purified [18F]AZD4694 from the C18 cartridge into a sterile vial using 0.5 mL of ethanol.[5]
- Follow the elution with 9.5 mL of sterile phosphate buffer.[5]



Add 25 μL of ascorbic acid as a stabilizer.[5]

Radiosynthesis Workflow Diagram



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Caption: Workflow for the radiosynthesis of [18F]AZD4694.

Quality Control of [18F]AZD4694

Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for human administration. The following tests should be performed on the final product.

Experimental Protocol: Quality Control

- Appearance: Visually inspect the final product solution. It should be clear, colorless, and free
 of particulate matter.
- pH: Measure the pH of the final solution using a calibrated pH meter or pH strips.
- Radiochemical Purity and Identity:
 - Determine the radiochemical purity using analytical high-performance liquid chromatography (HPLC).
 - The HPLC system should be equipped with a C18 column and a mobile phase such as a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate).
 - Monitor the eluate with both a UV detector (at an appropriate wavelength for AZD4694)
 and a radioactivity detector.



Confirm the identity of [18F]AZD4694 by comparing its retention time to that of a non-radioactive AZD4694 standard.[7]

Specific Activity:

- Calculate the specific activity by dividing the total radioactivity of the product by the total mass of AZD4694.
- The mass of AZD4694 can be determined from the HPLC chromatogram by comparing the peak area of the product to a standard curve of known concentrations of nonradioactive AZD4694.[7]

Residual Solvents:

- Analyze the final product for residual solvents such as acetonitrile, DMSO, and ethanol using gas chromatography (GC).
- Ensure that the levels of residual solvents are below the limits specified by the United
 States Pharmacopeia (USP) or other relevant pharmacopeias.

• Radionuclidic Purity:

- Determine the radionuclidic purity by gamma-ray spectroscopy.
- The primary gamma emission should be at 511 keV. The half-life should be confirmed to be approximately 110 minutes.

Bacterial Endotoxins:

 Perform a Limulus Amebocyte Lysate (LAL) test to quantify the level of bacterial endotoxins.

Sterility:

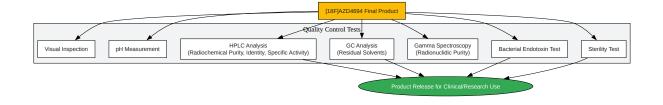
 Test the sterility of the final product by incubating a sample in suitable culture media (e.g., fluid thioglycollate medium and soybean-casein digest medium) and observing for microbial growth over a specified period.



Ouality Control Parameters

Parameter	Specification	Method
Appearance	Clear, colorless, free of particulates	Visual Inspection
рН	4.5 - 7.5	pH Meter / Strips
Radiochemical Purity	> 95%[7][8]	Analytical HPLC
Specific Activity	> 7 GBq/µmol at end of synthesis[9]	Analytical HPLC
Residual Solvents	Acetonitrile: < 410 ppmDMSO: < 5000 ppmEthanol: < 5000 ppm	Gas Chromatography
Radionuclidic Purity	> 99.5% ¹⁸ F	Gamma Spectroscopy
Bacterial Endotoxins	< 175 EU/V (where V is the max dose in mL)	LAL Test
Sterility	No microbial growth	USP <71> Sterility Tests

Quality Control Workflow Diagram



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Caption: Quality control workflow for [18F]AZD4694.

Summary of Quantitative Data

Radiosynthesis Performance

Parameter	Value	Reference
Radiochemical Yield (decay corrected)	13 ± 3%	[6]
Total Synthesis Time	~60-70 min	[9]
Precursor Amount	2-3 mg	[5]
Specific Activity	255 ± 125 GBq/μmol	[6]

Ouality Control Specifications

Parameter	Specification
Radiochemical Purity	> 95%
Molar Activity	> 255 GBq/μmol
Residual DMSO	< 5000 ppm
Residual Ethanol	< 5000 ppm

These protocols and data provide a comprehensive guide for the synthesis and quality control of [18F]**AZD4694**, ensuring a high-quality radiotracer for A β plaque imaging. Adherence to these procedures is critical for obtaining reliable and reproducible results in both research and clinical settings.

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